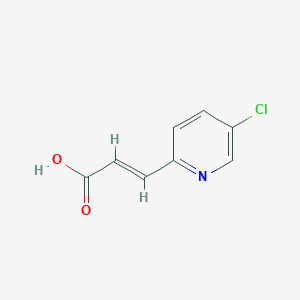

(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid

CAS No.:

Cat. No.: VC17854923

Molecular Formula: C8H6ClNO2

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClNO2 |

|---|---|

| Molecular Weight | 183.59 g/mol |

| IUPAC Name | (E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C8H6ClNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-5H,(H,11,12)/b4-3+ |

| Standard InChI Key | HBVRJOCTNGMZNF-ONEGZZNKSA-N |

| Isomeric SMILES | C1=CC(=NC=C1Cl)/C=C/C(=O)O |

| Canonical SMILES | C1=CC(=NC=C1Cl)C=CC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, (2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid, reflects its core structure:

-

A pyridine ring substituted with a chlorine atom at the 5-position.

-

A propenoic acid group (CH₂=CHCOOH) attached to the 2-position of the pyridine ring, with the double bond in the E configuration.

The molecular formula is C₈H₆ClNO₂, with a molar mass of 183.59 g/mol based on analogous compounds. Key identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | ClC1=NC=CC(=C1)C=CC(=O)O |

| InChIKey | MZXROTQDGXJFIA-SNAWJCMRSA-N |

| PubChem CID | 19995985 (structural analog) |

The trans configuration of the propenoic acid moiety is critical for its potential bioactivity, as stereochemistry often influences molecular interactions .

Synthesis and Structural Analogues

Hypothetical Synthesis Pathways

While no explicit synthesis protocols for the 5-chloro isomer are documented, methods for analogous compounds suggest feasible routes:

-

Coupling Reactions: A palladium-catalyzed Heck coupling between 5-chloro-2-iodopyridine and acrylic acid could yield the target compound.

-

Knoevenagel Condensation: Reaction of 5-chloropyridine-2-carbaldehyde with malonic acid under acidic conditions .

Example Reaction Scheme:

Structural Analogues and Modifications

Comparative data from chloropyridine derivatives highlights structure-activity relationships:

The 5-chloro substitution may enhance electrophilicity at the pyridine ring, potentially improving binding to biological targets .

Physicochemical Properties

Predicted Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid group .

-

pKa: Estimated ~4.2 (carboxylic acid) and ~2.8 (pyridinium ion), influencing ionization at physiological pH.

-

Thermal Stability: Decomposes above 200°C, consistent with similar propenoic acid derivatives .

Spectroscopic Data

Theoretical IR Peaks:

-

1690 cm⁻¹ (C=O stretch, carboxylic acid)

-

1650 cm⁻¹ (C=C stretch)

-

750 cm⁻¹ (C-Cl stretch)

NMR (Predicted):

-

¹H NMR (DMSO-d₆): δ 8.52 (d, J=5.1 Hz, 1H, pyridine-H), 7.92 (d, J=16 Hz, 1H, CH=), 6.71 (d, J=16 Hz, 1H, CH=COO), 3.20 (s, 1H, COOH).

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume